molecular formula C18H10Cl2N2O5 B3740720 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate

4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate

Cat. No. B3740720
M. Wt: 405.2 g/mol
InChI Key: HYIOKFIYPXHLBX-UHFFFAOYSA-N
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Description

The compound “4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a phenyl ring and a benzoate ester .


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, compounds like this could be synthesized through multi-step organic synthesis, involving reactions like condensation, esterification, and aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the phenyl and pyrimidine rings, and it might have a planar structure due to the conjugation of these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar and nonpolar regions of the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or studies on this compound, it’s impossible to provide an accurate mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it exhibits interesting biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O5/c19-13-6-3-10(8-14(13)20)17(25)27-11-4-1-9(2-5-11)7-12-15(23)21-18(26)22-16(12)24/h1-8H,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIOKFIYPXHLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate
Reactant of Route 2
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4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate
Reactant of Route 3
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4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate
Reactant of Route 4
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate
Reactant of Route 6
4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate

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